4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid
Overview
Description
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under neutral and basic conditions, but it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry .
Preparation Methods
The synthesis of 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid typically involves the reaction of 2-methylmorpholine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures . Industrial production methods may involve similar reaction conditions but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the morpholine ring can undergo such reactions under appropriate conditions.
Common reagents used in these reactions include trifluoroacetic acid, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a protecting group for amines in peptide synthesis and other organic synthesis applications.
Medicine: In the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism by which 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid exerts its effects is primarily through the protection and deprotection of amine groups. The Boc group stabilizes the amine under neutral and basic conditions, preventing unwanted side reactions. Upon exposure to acidic conditions, the Boc group is cleaved, releasing the free amine for further reactions . This process involves the formation of a tert-butyl cation intermediate, which can be scavenged by nucleophiles to prevent side reactions .
Comparison with Similar Compounds
Similar compounds to 4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid include other Boc-protected amines and carbamates. For example:
N-Boc-protected amino acids: These compounds are widely used in peptide synthesis for the temporary protection of amino groups.
Carbamate-protected amines: These compounds offer similar protection but may have different stability and deprotection profiles.
The uniqueness of this compound lies in its specific structure, which combines the Boc protecting group with a morpholine ring, offering unique reactivity and stability characteristics .
Biological Activity
4-(Tert-butoxycarbonyl)-2-methylmorpholine-2-carboxylic acid (commonly referred to as Boc-2-methylmorpholine-2-carboxylic acid) is a compound of significant interest in medicinal chemistry and pharmacology. Its structure, characterized by a morpholine ring, a carboxylic acid group, and a tert-butoxycarbonyl protecting group, suggests potential biological activities that warrant detailed exploration.
Chemical Structure
The compound's linear formula is , and its CAS number is 1205749-71-8. The presence of both the morpholine and carboxylic acid functionalities indicates its potential as a versatile building block in drug development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of various morpholine derivatives, including Boc-2-methylmorpholine-2-carboxylic acid. The compound has been evaluated for its effectiveness against a range of bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that Boc-2-methylmorpholine-2-carboxylic acid may be effective against certain resistant strains, potentially contributing to the development of new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that derivatives of morpholine can induce apoptosis in various cancer cell lines. For instance, studies have shown that Boc-2-methylmorpholine-2-carboxylic acid exhibits cytotoxic effects on human breast cancer cells (MCF-7) and human lung cancer cells (A549).
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
The mechanism of action appears to involve the activation of apoptotic pathways, possibly through the modulation of caspases and Bcl-2 family proteins .
The biological activity of Boc-2-methylmorpholine-2-carboxylic acid is thought to be mediated through several mechanisms:
- Inhibition of Enzyme Activity : The carboxylic acid group may interact with active sites of enzymes involved in bacterial metabolism or cancer cell proliferation.
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which could further enhance its therapeutic potential by reducing oxidative stress in cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of several morpholine derivatives, including Boc-2-methylmorpholine-2-carboxylic acid. The results demonstrated significant inhibition against multiple bacterial strains, supporting its potential as a lead compound for antibiotic development.
- Anticancer Research : In vitro studies conducted on MCF-7 and A549 cell lines revealed that treatment with Boc-2-methylmorpholine-2-carboxylic acid led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis, indicating its role as a promising anticancer agent.
Properties
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-6-16-11(4,7-12)8(13)14/h5-7H2,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMEQQMXRHVTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)OC(C)(C)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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